molecular formula C15H22OS B14210921 1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene CAS No. 830320-95-1

1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene

Cat. No.: B14210921
CAS No.: 830320-95-1
M. Wt: 250.4 g/mol
InChI Key: AZIFSWAHBRQHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a methoxy group, an oct-1-en-1-yl group, and a sulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene typically involves the reaction of 1-methoxy-2-bromobenzene with oct-1-en-1-thiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the double bond of the oct-1-en-1-yl group, using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced alkanes.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. Additionally, the methoxy group can influence the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar in having a methoxy group and a benzene ring but differs in the presence of a prop-2-yn-1-yloxy group.

    1-Methoxy-2-(methylthio)benzene: Similar in having a methoxy group and a sulfanyl group but differs in the alkyl chain length and structure.

Uniqueness

1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene is unique due to the presence of the oct-1-en-1-yl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

CAS No.

830320-95-1

Molecular Formula

C15H22OS

Molecular Weight

250.4 g/mol

IUPAC Name

1-methoxy-2-oct-1-enylsulfanylbenzene

InChI

InChI=1S/C15H22OS/c1-3-4-5-6-7-10-13-17-15-12-9-8-11-14(15)16-2/h8-13H,3-7H2,1-2H3

InChI Key

AZIFSWAHBRQHHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CSC1=CC=CC=C1OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.